molecular formula C9H18NO3P B14620054 2-Cyanopropan-2-yl 2-methylpropyl methylphosphonate CAS No. 58264-06-5

2-Cyanopropan-2-yl 2-methylpropyl methylphosphonate

Katalognummer: B14620054
CAS-Nummer: 58264-06-5
Molekulargewicht: 219.22 g/mol
InChI-Schlüssel: FOEHSJBNBKVUNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyanopropan-2-yl 2-methylpropyl methylphosphonate is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanopropan-2-yl 2-methylpropyl methylphosphonate typically involves the reaction of 2-cyanopropan-2-yl with 2-methylpropyl methylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyanopropan-2-yl 2-methylpropyl methylphosphonate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-Cyanopropan-2-yl 2-methylpropyl methylphosphonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Cyanopropan-2-yl 2-methylpropyl methylphosphonate involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Cyanopropan-2-yl propyl methylphosphonate
  • 2-Cyanopropan-2-yl benzodithioate

Uniqueness

2-Cyanopropan-2-yl 2-methylpropyl methylphosphonate is unique due to its specific structure and reactivity

Eigenschaften

CAS-Nummer

58264-06-5

Molekularformel

C9H18NO3P

Molekulargewicht

219.22 g/mol

IUPAC-Name

2-methyl-2-[methyl(2-methylpropoxy)phosphoryl]oxypropanenitrile

InChI

InChI=1S/C9H18NO3P/c1-8(2)6-12-14(5,11)13-9(3,4)7-10/h8H,6H2,1-5H3

InChI-Schlüssel

FOEHSJBNBKVUNQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COP(=O)(C)OC(C)(C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.